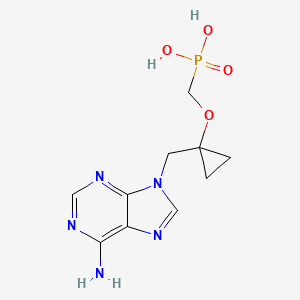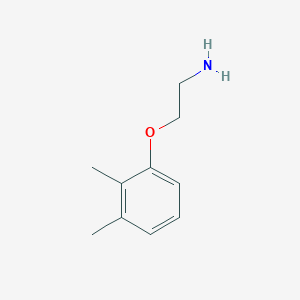
2-(2,3-Dimethyl-phenoxy)-ethylamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Postharvest Fruit and Vegetable Quality Maintenance
Research has shown that certain compounds can inhibit ethylene action, which is crucial for controlling physiological processes in plants. In postharvest storage, ethylene can accelerate quality loss and senescence in fruits and vegetables. Inhibitors like polyamines and 1-methylcyclopropene (1-MCP) have been effective in maintaining quality and extending shelf-life. Additionally, ethylene scavengers, combining adsorbers with catalysts, have shown promising results in preserving postharvest fruit and vegetable quality (Martínez-Romero et al., 2007).
Environmental and Health Impact of Endocrine Disruptors
Compounds like bisphenol A and phthalates have been identified as endocrine disruptors, influencing obesity and glucose metabolism disorders. These chemicals interfere with cell signaling pathways involved in weight and glucose homeostasis. The growing interest in the environmental and health impacts of these compounds necessitates further well-designed prospective studies to understand their effects better (Stojanoska et al., 2017).
Antioxidant Capacity Assays
The chemistry behind antioxidant capacity assays has been thoroughly reviewed, categorizing assays based on hydrogen atom transfer reactions and those based on electron transfer. These assays are crucial for understanding the antioxidant capacities of various compounds, suggesting a pathway for exploring the potential antioxidant activities of 2-(2,3-Dimethyl-phenoxy)-ethylamine derivatives (Huang, Ou, & Prior, 2005).
Bioactivities of Phenolic Compounds
2,4-Di-tert-butylphenol and its analogs, similar in structure to the target compound, have been found in various organisms and exhibit potent toxicity against many testing organisms. Understanding the natural sources and bioactivities of these phenolic compounds could provide insight into the potential bioactivities of this compound (Zhao et al., 2020).
Ethylene Perception Inhibition in Fruits and Vegetables
The inhibitor 1-MCP's effect on fruits and vegetables highlights the importance of understanding ethylene's role in ripening and senescence. The commercial application of 1-MCP to improve the maintenance of product quality could suggest areas where this compound derivatives might be applied, particularly in agricultural or botanical research (Watkins, 2006).
Mécanisme D'action
Target of Action
The primary target of 2-(2,3-Dimethyl-phenoxy)-ethylamine is Glycogen phosphorylase, muscle form . This enzyme plays a crucial role in carbohydrate metabolism .
Mode of Action
It is known that the compound interacts with its target, potentially causing changes in the enzyme’s activity .
Biochemical Pathways
Given its target, it is likely that the compound influences pathways related to carbohydrate metabolism .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability .
Result of Action
Given its target, it is likely that the compound influences carbohydrate metabolism, potentially affecting energy production within cells .
Analyse Biochimique
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structural features of the compound and the biomolecules it interacts with .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 2-(2,3-Dimethyl-phenoxy)-ethylamine in laboratory settings . Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Propriétés
IUPAC Name |
2-(2,3-dimethylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-4-3-5-10(9(8)2)12-7-6-11/h3-5H,6-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFKNTCASXEPOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424430 | |
| Record name | 2-(2,3-Dimethyl-phenoxy)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72955-83-0 | |
| Record name | 2-(2,3-Dimethylphenoxy)ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72955-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,3-Dimethyl-phenoxy)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



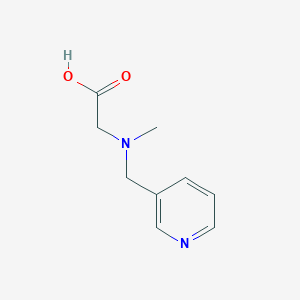


![[2-[[3-(3-Dodecanoyloxytetradecanoylamino)-6-(hydroxymethyl)-5-phosphonooxy-4-(3-tetradecanoyloxytetradecanoyloxy)oxan-2-yl]oxymethyl]-3-hydroxy-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-4-yl] 3-hydroxytetradecanoate](/img/structure/B1623450.png)

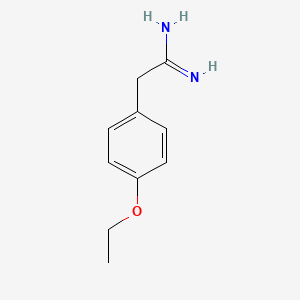
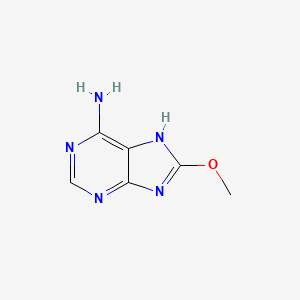
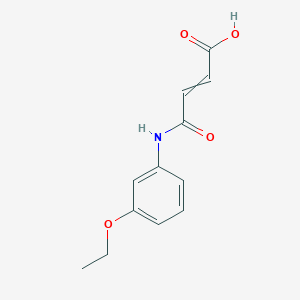
![9-[(2-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/no-structure.png)

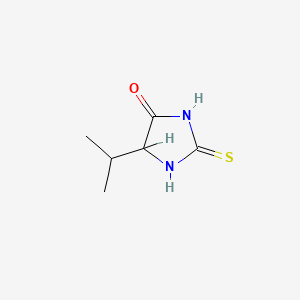

![Trimethyl-[3-[2-(3-trimethylsilyl-3H-inden-1-yl)ethyl]-1H-inden-1-yl]silane](/img/structure/B1623462.png)
